Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
CAS No.: 1773507-49-5
VCID: VC11691234
Molecular Formula: C9H10IN3O3
Molecular Weight: 335.10 g/mol
* For research use only. Not for human or veterinary use.
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Description |
Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound with a molecular formula of C9H10IN3O3 and a molecular weight of 335.10 g/mol . This compound is characterized by its unique structure, which includes an ethyl ester group, an iodine atom, and a pyrazolo[1,5-a]pyrazine core. Its synthesis typically involves the cyclization of suitable precursors followed by iodination and esterification steps. Synthesis and PreparationThe synthesis of Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate involves several key steps:
Industrial production may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated synthesis platforms to enhance efficiency and purity. Medicinal ChemistryThis compound serves as a valuable building block for synthesizing more complex heterocyclic compounds that may exhibit biological activity. Its unique structure allows for modifications that can lead to new drug candidates. Enzyme Inhibition StudiesEthyl 2-iodo derivatives are used in studies of enzyme inhibition and protein-ligand interactions. The iodine atom enhances the compound's ability to form halogen bonds with target proteins, potentially increasing binding affinity and specificity. Material ScienceThe compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique electronic structure allows for potential applications in organic electronics and photonic devices. Chemical ReactivityEthyl 2-iodo-4-oxo derivatives can undergo various reactions:
Biological ActivityThe biological activity of Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine core facilitate binding to target proteins or enzymes, modulating their activity. Antiviral ActivityDerivatives of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have shown significant antiviral properties, particularly in inhibiting HIV-1 integrase catalytic activity. Comparison with Similar CompoundsSimilar compounds include Ethyl 2-bromo-, Ethyl 2-chloro-, and Ethyl 2-fluoro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate. The presence of the iodine atom in Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate uniquely influences its reactivity and binding properties. Data Table
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CAS No. | 1773507-49-5 | ||||||||||||
Product Name | Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate | ||||||||||||
Molecular Formula | C9H10IN3O3 | ||||||||||||
Molecular Weight | 335.10 g/mol | ||||||||||||
IUPAC Name | ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C9H10IN3O3/c1-2-16-9(15)5-6-8(14)11-3-4-13(6)12-7(5)10/h2-4H2,1H3,(H,11,14) | ||||||||||||
Standard InChIKey | QIDBOCFZLTXURZ-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)C1=C2C(=O)NCCN2N=C1I | ||||||||||||
Canonical SMILES | CCOC(=O)C1=C2C(=O)NCCN2N=C1I | ||||||||||||
PubChem Compound | 118061150 | ||||||||||||
Last Modified | Nov 23 2023 |
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